molecular formula C12H18N2O2S B3070431 1-Ethyl-4-(phenylsulfonyl)piperazine CAS No. 100317-19-9

1-Ethyl-4-(phenylsulfonyl)piperazine

Cat. No.: B3070431
CAS No.: 100317-19-9
M. Wt: 254.35 g/mol
InChI Key: UINWAPGPEFSGRQ-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Piperazine (B1678402) Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a cornerstone in medicinal chemistry due to its unique physicochemical properties. tandfonline.comwikipedia.org The piperazine ring can readily form multiple hydrogen bonds or ionic bonds, which allows it to interact with biological targets. tandfonline.com It is often incorporated into drug candidates to modify properties such as lipophilicity and acid-base equilibrium, which are crucial for a molecule's pharmacokinetic profile. tandfonline.com Piperazine and its derivatives are found in a wide array of therapeutic agents, including antibiotics like Ciprofloxacin and Norfloxacin. nih.gov The versatility of the piperazine scaffold makes it a subject of continuous exploration in the quest for new bioactive molecules. tandfonline.com

Significance of Sulfonylpiperazine Scaffolds in Contemporary Synthetic and Medicinal Chemistry Research

When a sulfonyl group is attached to a piperazine ring, it forms a sulfonylpiperazine scaffold, a structure that has demonstrated significant pharmacological potential. Sulfonamides, compounds containing the SO₂N group, have a long history in medicine, initially as antibacterial drugs. tandfonline.com Modern research has revealed a much broader spectrum of activity for sulfonamide-containing compounds, including anti-inflammatory, anti-tumor, anti-diabetic, and antiviral properties. tandfonline.com The combination of the sulfonamide group with the piperazine moiety in sulfonylpiperazine derivatives has led to the development of compounds with promising biological activities. tandfonline.com Researchers are actively investigating these scaffolds for new therapeutic applications, with studies exploring their potential as antiproliferative agents against cancer cells and as inhibitors of viral replication. researchgate.netmdpi.comacs.org

Current Research Landscape and Identified Gaps for 1-Ethyl-4-(phenylsulfonyl)piperazine

The current body of research on this compound is primarily focused on its synthesis and detailed structural characterization. tandfonline.comtandfonline.com The compound is synthesized by reacting N-ethylpiperazine with benzenesulfonyl chloride in the presence of a base like triethylamine. tandfonline.comtandfonline.com

Detailed analytical data has been published, confirming the structure of the molecule. tandfonline.comtandfonline.com

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR (400MHz, CDCl₃) δ (ppm): 7.74 (d, 2H), 7.65-7.45 (m, 3H), 3.04 (s, 4H), 2.52 (t, 4H), 2.40 (q, 2H), 1.02 (t, 3H)
¹³C NMR (101MHz, CDCl₃) δ (ppm): 135.61, 132.85, 129.07, 127.94, 51.99, 51.90, 46.10, 11.90
ESI-MS m/z = 255.12 [M+H]⁺

Data sourced from reference tandfonline.com

Furthermore, single-crystal X-ray diffraction has been employed to determine its precise three-dimensional structure. tandfonline.comtandfonline.com These studies are complemented by computational work using Density Functional Theory (DFT), which has been used to calculate the optimized molecular structure and analyze its electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals. tandfonline.comtandfonline.com This analysis suggests that this compound possesses good chemical stability. tandfonline.com

Table 2: Selected Crystallographic Data for this compound

Parameter Value
CCDC Number 2089609
Final R indices [I > 2sigma(I)] R1 = 0.0265
wR indices (all data) wR2 = 0.0609
Goodness-of-fit on F² S = 1.014

Data sourced from reference tandfonline.comtandfonline.com

The primary gap in the current research is the limited investigation into the biological activity of this compound. While the broader class of sulfonylpiperazines is known for its pharmacological potential, this specific derivative has not been extensively screened for its effects on biological systems. mdpi.com

Potential Avenues for Future Academic Inquiry into this Sulfonylpiperazine Derivative

Given the established biological importance of the sulfonylpiperazine scaffold, a logical next step for research on this compound would be to explore its potential pharmacological applications. tandfonline.com Future academic inquiry could focus on a range of in vitro and in vivo studies to assess its bioactivity.

Potential research directions include:

Antiproliferative Screening: Investigating the cytotoxic effects of the compound against various cancer cell lines, as other phenylsulfonylpiperazine derivatives have shown promise in this area. mdpi.com

Antiviral Assays: Testing the compound for activity against a panel of viruses, building on findings that related structures can inhibit viral replication. acs.org

Enzyme Inhibition Studies: Exploring whether the molecule can act as an inhibitor for specific enzymes that are known drug targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to the ethyl and phenylsulfonyl groups affect its biological activity. This could lead to the discovery of more potent and selective compounds. mdpi.com

Such studies would bridge the current knowledge gap and determine if the synthetic and structural work already completed for this compound can be translated into tangible therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINWAPGPEFSGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Ethyl 4 Phenylsulfonyl Piperazine and Analogues

Established and Emerging Strategies for N,N'-Disubstituted Piperazine (B1678402) Synthesis

Traditional synthetic routes to 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net These methods, while effective, can be limited by the availability of starting materials, the need for multiple steps, and the use of expensive catalysts. researchgate.net Consequently, there is a continuous drive to develop more efficient and versatile synthetic strategies.

Regioselective Alkylation and Sulfonylation Protocols

The primary challenge in synthesizing asymmetrically substituted piperazines like 1-Ethyl-4-(phenylsulfonyl)piperazine lies in achieving regioselectivity. The two secondary amine groups of the piperazine ring have similar reactivity, which can lead to a mixture of mono- and di-substituted products, as well as the desired N,N'-disubstituted product.

An alternative one-pot approach involves the use of a protonated piperazine. By controlling the stoichiometry of piperazine and an acid, a piperazine-1-ium cation can be formed in situ, effectively protecting one nitrogen atom and allowing for the monosubstitution at the other. mdpi.com This method offers a simpler, more cost-effective route to monosubstituted piperazines, which can then be further functionalized. mdpi.com

The synthesis of a compound structurally related to the title compound, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, has been reported. nih.gov This synthesis involves the reaction of ethyl-1-piperazine-carboxylate with benzenesulfonyl chloride in toluene. nih.gov A similar two-step approach could be envisioned for this compound, starting with the regioselective ethylation of piperazine, followed by sulfonylation. A general procedure for the synthesis of N-aryl piperazines involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether. sci-hub.st

Starting Material Reagents Conditions Product Yield Reference
Ethyl-1-piperazine-carboxylateBenzenesulfonyl chlorideToluene, reflux, 30 minEthyl 4-(phenylsulfonyl)piperazine-1-carboxylateNot specified nih.gov
Anilinebis(2-chloroethyl)amine hydrochlorideDiethylene glycol monomethyl ether, 150 °C, 6-12 hN-Aryl piperazineGood to excellent sci-hub.st
PiperazineBoc2ODCM, 22 h1-Boc-piperazineNot specified mdpi.com

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry. researchgate.netbeilstein-journals.org For the synthesis of 1,4-disubstituted piperazines, MCRs can provide rapid access to diverse libraries of compounds. researchgate.net

One notable example is a three-component reaction of arynes, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), and nucleophiles, which provides access to tertiary aniline derivatives containing a piperazine motif. researchgate.net This transition-metal-free approach proceeds under mild conditions via a quaternary ammonium (B1175870) salt intermediate. researchgate.net

Convergent synthesis strategies, where different fragments of the final molecule are synthesized separately and then combined, are also valuable for preparing N,N'-disubstituted piperazines. A convergent strategy has been developed for the synthesis of xanthin-8-yl-benzenesulfonamides, which facilitates the creation of diverse analogues. researchgate.net Such an approach could be adapted for the synthesis of this compound, where the N-ethylpiperazine and phenylsulfonyl moieties are prepared as separate building blocks before being coupled in a final step.

Sustainable and Green Chemistry Applications in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. researchgate.net This includes the use of greener solvents, catalysts, and energy sources to minimize waste and energy consumption. researchgate.netunibo.it

Photoredox Catalysis in Piperazine C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a mild and green alternative to traditional methods. encyclopedia.pubacs.org This technique utilizes a photocatalyst, such as an iridium or ruthenium complex, to convert light energy into chemical energy, enabling the generation of reactive intermediates under gentle conditions. encyclopedia.pub

For piperazine derivatives, photoredox catalysis has been successfully employed for C-H arylation and vinylation. encyclopedia.pub The mechanism often involves a single-electron transfer from the piperazine nitrogen to the excited photocatalyst, generating a nitrogen-centered radical cation. encyclopedia.pub Subsequent deprotonation of an adjacent C-H bond forms an α-amino radical, which can then react with a suitable coupling partner. encyclopedia.pubnih.gov MacMillan and coworkers reported one of the earliest examples of photoredox-catalyzed C-H arylation of N-Boc piperazine with 1,4-dicyanobenzene using Ir(ppy)3 as the photocatalyst. encyclopedia.pubmdpi.com This method allows for the direct formation of C-C bonds on the piperazine ring, a transformation that is challenging to achieve with conventional methods. nih.gov More recently, the use of organic photocatalysts is being explored as a more sustainable alternative to transition-metal-based catalysts. mdpi.com

Catalyst Reaction Type Substrates Key Features Reference
Ir(ppy)3C-H ArylationN-Boc piperazine, 1,4-dicyanobenzeneDirect C-C bond formation, mild conditions encyclopedia.pubmdpi.com
Organic Photocatalysts (e.g., 4CzIPN)Decarboxylative AnnulationGlycine-based diamine, aldehydesGreen and cost-effective, transition-metal-free mdpi.comorganic-chemistry.org

Transition Metal-Catalyzed Routes to Sulfonylpiperazines

Transition metal catalysis has revolutionized organic synthesis, enabling the efficient and selective formation of a wide range of chemical bonds. For the synthesis of sulfonylpiperazines, transition metal-catalyzed reactions can facilitate the crucial N-S bond formation. While specific examples for this compound are not abundant, related transformations provide valuable insights.

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a widely used method for the formation of C-N bonds and could be applied to the synthesis of N-aryl piperazines. sci-hub.st Similarly, copper-catalyzed reactions are known to promote the N-arylation of various nitrogen-containing heterocycles. Transition-metal-catalyzed sulfonylation reactions, often employing sulfonyl chlorides or sulfonyl hydrazides as the sulfonyl source, are also well-established. researchgate.netrsc.org These reactions can proceed under mild conditions and with high functional group tolerance. rsc.org For instance, a novel transition-metal-catalyzed system has been developed for the regiodivergent sulfonylation of aziridines to produce β-amino sulfones, showcasing the potential of these catalysts in C-S and N-S bond-forming reactions. rsc.org

Microwave-Assisted and Ultrasound-Mediated Synthetic Processes

Microwave irradiation and ultrasound have gained significant attention as green and efficient energy sources for promoting organic reactions. nih.gov These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govnih.gov

Microwave-assisted synthesis has been successfully applied to the preparation of a variety of piperazine derivatives. mdpi.com For example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33-90 seconds with yields up to 82% under microwave irradiation, whereas the conventional method required several hours. nih.gov The reaction of substituted pyrimidines with Boc-protected piperazine to form a key intermediate in the synthesis of Chikungunya virus inhibitors was also efficiently carried out using microwave conditions, yielding 85% of the desired product. nih.gov

Ultrasound-mediated synthesis has also proven to be a valuable tool for the preparation of heterocyclic compounds. nih.govmdpi.com The use of ultrasonic irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. jmaterenvironsci.com The synthesis of piperazine-1-carbodithioates from monosubstituted piperazines was significantly accelerated under ultrasonic conditions, with reaction times reduced from 12-18 hours to just 30 minutes and yields increasing from 55-65% to 80-90%. nih.gov

Method Reaction Conventional Time Accelerated Time Conventional Yield Accelerated Yield Reference
MicrowaveSynthesis of triazole derivativesSeveral hours33-90 secondsNot specified82% nih.gov
MicrowavePyrimidine (B1678525) and piperazine couplingNot specifiedNot specifiedNot specified85% nih.gov
UltrasoundSynthesis of piperidine-1-carbodithioates12-18 hours30 minutes55-65%80-90% nih.gov
UltrasoundSynthesis of piperidinyl-quinoline acylhydrazones15-45 minutes4-6 minutesGoodExcellent mdpi.com

Solvent-Free and Aqueous Reaction Media

The synthesis of sulfonamides, including N-aryl and N-alkyl piperazine derivatives, has traditionally relied on the use of organic solvents. However, increasing emphasis on green chemistry has spurred the development of methodologies that minimize or eliminate volatile organic compounds. Research into solvent-free and aqueous reaction media for the synthesis of compounds like this compound is part of this broader trend.

Solvent-free approaches for N-sulfonylation often utilize microwave irradiation to facilitate the reaction between an amine and a sulfonyl chloride. A reported protocol for the chemoselective sulfonylation of various amines under solvent- and catalyst-free microwave-assisted conditions demonstrates the feasibility of this approach. This method results in excellent yields in short reaction times, offering advantages such as operational simplicity, cleaner reaction profiles, and reduced generation of chemical waste. In a typical procedure, the amine (such as N-ethylpiperazine) and the sulfonyl chloride (phenylsulfonyl chloride) are mixed directly and irradiated. The microwave energy rapidly heats the system, activating the sulfonyl chloride and making the sulfonyl group more susceptible to nucleophilic attack by the amine.

Aqueous media also present a green alternative for sulfonamide synthesis. The reaction of sulfonyl chlorides with amines can be performed in water, often with a base to neutralize the hydrochloric acid byproduct. While piperazine itself is water-soluble, the reactants (phenylsulfonyl chloride) and the final product (this compound) may have limited aqueous solubility, potentially requiring phase-transfer catalysts or co-solvents to achieve efficient conversion. An electrochemical approach has been described for the oxidative coupling of thiols and amines in an aqueous acetonitrile (B52724) medium, highlighting the potential of water-based systems for S-N bond formation. acs.org

MethodReactantsConditionsYieldAdvantages
Microwave-Assisted (Solvent-Free) Amine, p-Toluenesulfonyl chloride2-8 min, Microwave irradiationHigh to ExcellentRapid, catalyst-free, no solvent waste
Aqueous Synthesis Thiol, Amine, H₂O₂H₂O, SOCl₂, short reaction timeExcellentUses water as solvent, avoids pre-functionalization
Electrochemical Synthesis Thiol, AmineCH₃CN/H₂O, C anode/Fe cathode, 5 minGood to HighElectricity-driven, no sacrificial reagents

This table presents generalized data for advanced sulfonamide synthesis methodologies that could be adapted for the target compound.

Mechanistic Investigations into the Formation of this compound

The formation of this compound from N-ethylpiperazine and phenylsulfonyl chloride is classically understood as a nucleophilic substitution reaction. In this pathway, the lone pair of electrons on the secondary nitrogen of N-ethylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of phenylsulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable S-N bond. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

However, deeper mechanistic inquiries have explored alternative, non-classical pathways, including radical-mediated and single-electron transfer processes, particularly under specific reaction conditions.

Elucidation of Radical-Mediated Pathways and Single-Electron Transfer Processes

While the conventional mechanism for N-sulfonylation is ionic, evidence from related reactions suggests that radical pathways can be operative under certain conditions. For instance, methods employing atomized sodium in an ethanol-tetrahydrofuran mixture under ultrasonic irradiation have been proposed to involve a single-electron transfer (SET) mechanism. researchgate.net

In a plausible SET pathway for the formation of this compound, a one-electron reductant (like an alkali metal) could transfer an electron to the phenylsulfonyl chloride. This would lead to the formation of a radical anion, which could then fragment to produce a phenylsulfonyl radical (PhSO₂•) and a chloride ion. This highly reactive sulfonyl radical could then couple with the N-ethylpiperazine radical cation, formed by a corresponding oxidation, or react via other radical chain mechanisms to form the final sulfonamide product.

Proposed Single-Electron Transfer (SET) Mechanism:

Initiation (SET): PhSO₂Cl + e⁻ (from reductant) → [PhSO₂Cl]•⁻

Fragmentation: [PhSO₂Cl]•⁻ → PhSO₂• + Cl⁻

Radical Coupling: PhSO₂• + [Et-Piperazine]•⁺ → this compound

Furthermore, electrochemical syntheses of sulfonamides from thiols and amines proceed via radical intermediates. acs.org Kinetic experiments in these systems show rapid conversion of thiols to disulfides, followed by reactions involving aminium radical intermediates. acs.org Such studies lend credence to the possibility of N-centered radicals participating in S-N bond formation, representing a significant departure from the traditional nucleophilic attack model.

Stereoselective and Asymmetric Synthesis Strategies for Piperazine Derivatives

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, stereoselective and asymmetric synthesis strategies are highly relevant for the preparation of its chiral analogues, where stereocenters are introduced on the carbon backbone of the piperazine ring. Such chiral derivatives are of significant interest in medicinal chemistry, as the three-dimensional arrangement of substituents can profoundly influence biological activity.

Asymmetric synthesis of substituted piperazines can be achieved through several key strategies:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids, to construct the piperazine core with defined stereochemistry.

Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemical outcome of key bond-forming reactions that create the piperazine ring.

Asymmetric Lithiation-Substitution: The use of a strong base like s-butyllithium in complex with a chiral ligand, such as (–)-sparteine, can achieve enantioselective deprotonation at a carbon atom adjacent to a nitrogen in an N-Boc protected piperazine. whiterose.ac.uk Subsequent trapping with an electrophile yields an α-substituted piperazine with high enantiomeric excess. The sulfonylation step to install the phenylsulfonyl group would typically be performed after the chiral centers are established.

For instance, a chiral 2-substituted piperazine could be synthesized via asymmetric lithiation, and subsequent reaction of the free secondary amine with phenylsulfonyl chloride would yield a chiral analogue of this compound. The stereoselectivity is dictated by the asymmetric synthesis of the piperazine core, not the sulfonylation step itself.

Asymmetric StrategyDescriptionTypical Chiral Source / Catalyst
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials (e.g., amino acids) to build the chiral piperazine scaffold.L- or D-amino acids, chiral diamines
Catalytic Asymmetric Synthesis Employs a chiral catalyst to control stereochemistry during cyclization or functionalization reactions.Chiral transition metal complexes (e.g., Pd, Rh, Ir)
Asymmetric Lithiation Enantioselective deprotonation of a prochiral C-H bond using a chiral base, followed by electrophilic trapping.s-BuLi / (–)-sparteine or chiral surrogates

Kinetic and Thermodynamic Analyses of Reaction Pathways

The N-sulfonylation of a secondary amine like N-ethylpiperazine with phenylsulfonyl chloride is a bimolecular reaction. While specific kinetic data for this exact reaction is not extensively published, the process is expected to follow second-order kinetics, consistent with a nucleophilic substitution mechanism (Sₙ2-like at sulfur).

The rate law can be expressed as: Rate = k[N-ethylpiperazine][phenylsulfonyl chloride]

Several factors influence the reaction rate constant, k:

Nucleophilicity of the Amine: The rate is directly proportional to the nucleophilicity of the amine. N-ethylpiperazine is a dialkylamine, which is generally a strong nucleophile.

Electrophilicity of the Sulfonyl Chloride: Electron-withdrawing groups on the phenyl ring of the sulfonyl chloride would increase the positive charge on the sulfur atom, making it more electrophilic and increasing the reaction rate.

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates a rapid reaction. Comparative studies show that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides (kCl/kF ratios of 10³ to 10⁵ have been measured for reactions with nitrogen nucleophiles), reflecting the relative strengths of the S-Cl versus the S-F bond. nih.gov

Solvent: Polar aprotic solvents can stabilize the transition state and accelerate the reaction. The presence of a base to scavenge the generated HCl is crucial to prevent protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. libretexts.org

Comprehensive Structural Elucidation and Spectroscopic Analysis of 1 Ethyl 4 Phenylsulfonyl Piperazine

Advanced Spectroscopic Techniques for Molecular Architecture Confirmation

The precise three-dimensional structure and electronic environment of 1-Ethyl-4-(phenylsulfonyl)piperazine have been elucidated using a combination of modern spectroscopic methods. These non-destructive techniques provide complementary information, which, when integrated, allows for an unambiguous confirmation of the compound's covalent framework, connectivity, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of atomic connectivity can be constructed. While a complete, published spectrum for this specific molecule is not widely available, a robust interpretation can be derived from the well-established spectral data of its constituent moieties and closely related analogs, such as N-phenylsulfonylpiperazine and N-ethylpiperazine derivatives. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl, piperazine (B1678402), and phenylsulfonyl groups. The phenyl protons typically appear as a complex multiplet system in the downfield aromatic region (δ 7.5-7.9 ppm). The protons ortho to the electron-withdrawing sulfonyl group are the most deshielded. The piperazine ring protons are expected to resolve into two distinct triplets, reflecting their different electronic environments. The methylene (B1212753) protons adjacent to the sulfonyl group are deshielded and predicted to resonate around δ 3.1-3.3 ppm, while those adjacent to the N-ethyl group are expected further upfield, around δ 2.5-2.7 ppm. The ethyl group should present as a characteristic quartet for the methylene protons (δ ~2.4-2.6 ppm) and a triplet for the methyl protons (δ ~1.1-1.2 ppm).

Interactive ¹H NMR Data Table (Predicted, based on analogs)

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl (ortho-H)7.75 - 7.85m-2H
Phenyl (meta/para-H)7.50 - 7.65m-3H
Piperazine (-SO₂-N-CH ₂-)3.10 - 3.30t~54H
Piperazine (-N(Et)-CH ₂-)2.50 - 2.70t~54H
Ethyl (-N-CH ₂-CH₃)2.40 - 2.60q~72H
Ethyl (-N-CH₂-CH ₃)1.10 - 1.20t~73H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the number of distinct carbon environments. The phenylsulfonyl carbons are expected between δ 127-136 ppm. The two sets of piperazine methylene carbons would be chemically non-equivalent; the carbons adjacent to the sulfonyl group are anticipated around δ 45-47 ppm, while those adjacent to the ethyl group would appear more upfield at δ 52-54 ppm. The ethyl group carbons are predicted at approximately δ 51-53 ppm for the methylene and δ 11-13 ppm for the terminal methyl group.

Interactive ¹³C NMR Data Table (Predicted, based on analogs)

Assignment Predicted δ (ppm)
Phenyl (ipso-C)~135.5
Phenyl (para-C)~133.0
Phenyl (ortho-C)~129.5
Phenyl (meta-C)~127.5
Piperazine (-N(Et)-C H₂-)~52.5
Ethyl (-N-C H₂-CH₃)~51.8
Piperazine (-SO₂-N-C H₂-)~46.0
Ethyl (-N-CH₂-C H₃)~12.0

To unequivocally confirm the assignments from 1D NMR, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key expected correlations include the coupling between the ethyl group's methylene and methyl protons, and crucially, the coupling between the two sets of piperazine methylene protons, confirming their position within the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would be used to definitively link the proton assignments in the ¹H NMR table to the carbon assignments in the ¹³C NMR table, for example, confirming that the proton triplet at δ ~1.15 ppm corresponds to the carbon resonance at δ ~12.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular fragments. For instance, HMBC would show a correlation from the ethyl methylene protons to the adjacent piperazine ring carbons, and from the piperazine protons adjacent to the sulfonyl group to the ipso-carbon of the phenyl ring, solidifying the connection between the piperazine and phenylsulfonyl moieties.

The piperazine ring is known to exist in a dynamic equilibrium between two chair conformations. nih.gov At room temperature, the rate of this chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the piperazine ring.

By lowering the temperature, this interconversion can be slowed. nih.gov A temperature-dependent NMR study would be expected to show significant broadening of the piperazine proton signals as the temperature is lowered, eventually resolving into separate, more complex signals for the distinct axial and equatorial protons at a sufficiently low temperature (the coalescence point). researchgate.net Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process, providing valuable insight into the molecule's conformational flexibility. A secondary, higher-energy dynamic process involving restricted rotation around the S-N sulfonamide bond might also be observable.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). The spectrum for this compound is expected to show characteristic bands for each of its structural components.

Sulfonyl Group (SO₂): The most prominent features in the FTIR spectrum would be two intense stretching vibrations corresponding to the sulfonyl group: an asymmetric stretch (νas) typically found near 1350-1320 cm⁻¹ and a symmetric stretch (νs) near 1170-1150 cm⁻¹.

Aromatic Ring (Phenyl): Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Aliphatic Groups (Ethyl and Piperazine): Aliphatic C-H stretching vibrations from the ethyl and piperazine methylene groups are expected in the 2980-2850 cm⁻¹ range.

C-N and S-N Bonds: The C-N stretching of the tertiary amines in the piperazine ring and the S-N stretching of the sulfonamide will appear in the fingerprint region (1250-900 cm⁻¹).

Interactive FTIR Data Table (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000C-H StretchPhenylMedium
2980 - 2850C-H StretchEthyl, PiperazineStrong
1600 - 1450C=C StretchPhenylMedium-Weak
1350 - 1320Asymmetric SO₂ StretchSulfonylStrong
1170 - 1150Symmetric SO₂ StretchSulfonylStrong
1250 - 1000C-N StretchPiperazineMedium
950 - 910S-N StretchSulfonamideMedium
760 - 690C-H Out-of-plane BendPhenylStrong

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and is used to deduce the structure by analyzing the fragmentation pattern of the molecule. For this compound (C₁₂H₁₈N₂O₂S), the exact monoisotopic mass is 254.1140 Da.

Under electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 255.1218. Under higher-energy conditions like electron ionization (EI), the molecular ion [M]⁺• at m/z 254 would be observed, followed by a series of characteristic fragment ions. The fragmentation pattern provides a fingerprint that confirms the connectivity of the structural subunits.

Key fragmentation pathways include:

α-Cleavage: The most favorable cleavage for aliphatic amines is adjacent to the nitrogen atom. The loss of an ethyl radical (•CH₂CH₃, 29 Da) is less likely than cleavage within the ring. A common fragmentation for N-alkyl piperazines is the formation of a stable ion at m/z 99, corresponding to the [CH₃CH₂-N(CH₂CH₂)₂]⁺ fragment.

Sulfonamide Bond Cleavage: Cleavage of the S-N bond can occur, leading to the detection of the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 or the phenyl radical cation ([C₆H₅]⁺) at m/z 77 after loss of SO₂.

Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage to produce various smaller amine fragments.

Interactive Mass Spectrometry Fragmentation Table (Predicted)

m/z (charge/mass ratio) Proposed Fragment Ion Formula Fragmentation Pathway
255[M+H]⁺[C₁₂H₁₉N₂O₂S]⁺Protonated Molecule (ESI)
254[M]⁺•[C₁₂H₁₈N₂O₂S]⁺•Molecular Ion (EI)
141[C₆H₅SO₂]⁺[C₆H₅O₂S]⁺Cleavage of the S-N bond
113[C₆H₁₃N₂]⁺[C₆H₁₃N₂]⁺Cleavage of the S-N bond
99[C₆H₁₁N₂]⁺[C₆H₁₁N₂]⁺α-Cleavage and ring opening
77[C₆H₅]⁺[C₆H₅]⁺Cleavage of C-S bond
High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not extensively detailed in publicly available literature, the principles of its analysis can be understood from studies on closely related phenylsulfonyl piperazine derivatives. For instance, research on various complex piperazine compounds demonstrates the utility of Electrospray Ionization (ESI)-HRMS in confirming their structures. researchgate.net In these analyses, the experimentally measured m/z of the protonated molecule ([M+H]⁺) is compared against the theoretically calculated value. The minuscule difference between these values, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition.

For this compound (C₁₂H₁₈N₂O₂S), the expected analysis would yield a highly accurate mass for its protonated molecular ion, confirming its elemental makeup of C, H, N, O, and S. The table below illustrates HRMS data for analogous, more complex structures, showcasing the precision of the technique. researchgate.net

Compound NameMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanoneC₁₉H₁₉N₆O₃S₂459.12703459.12659
2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanoneC₂₃H₂₂FN₆O₃S₂527.11456527.11402
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)ethanoneC₂₄H₂₃ClN₇O₃S₂513.09889513.09854

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Coupled Techniques: LC-MS and GC-MS for Complex Mixture Analysis

Coupling chromatographic separation with mass spectrometry detection provides a powerful method for analyzing complex mixtures, separating individual components before their structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive molecules like many piperazine derivatives. Studies on related (phenylsulfonyl)piperazine scaffolds utilize LC-MS to assess purity and confirm molecular weights. nih.gov A typical method involves reverse-phase liquid chromatography followed by electrospray ionization mass spectrometry. The retention time (RT) from the LC provides one level of identification, while the mass spectrum provides the molecular weight and fragmentation data. nih.gov

The table below shows representative LC-MS data for compounds containing the phenylsulfonyl piperazine core, demonstrating how retention time and mass-to-charge ratio are used for identification. nih.gov

Compound NameRetention Time (RT) [min]Observed [M+H]⁺ (m/z)
1-((4-fluorophenyl)sulfonyl)piperazine1.645245.0
N-(2-amino-6-chloropyrimidin-4-yl)-N-ethyl-4-(phenylsulfonyl)piperazine-1-carboxamide2.651463.1
N-(2-amino-6-methylpyrimidin-4-yl)-N-ethyl-4-(phenylsulfonyl)piperazine-1-carboxamide2.686476.1

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Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, though it is generally applied to more volatile and thermally stable compounds. While direct GC-MS analysis of this compound is not commonly reported, GC methods have been developed and validated for its precursors, such as 1-ethylpiperazine (B41427). hakon-art.comresearchgate.net These methods demonstrate the capability of GC to separate closely related piperazines, which is crucial for quality control of starting materials. hakon-art.comresearchgate.net A validated GC method for 1-ethylpiperazine utilized a DB-17 column with helium as the carrier gas and a specific temperature program to achieve separation. researchgate.net This indicates that GC-MS could potentially be used to analyze this compound, provided it has sufficient volatility and thermal stability, or if derivatization methods are employed.

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. Although a crystal structure for this compound itself is not available in the cited literature, a detailed analysis of the closely related compound, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate , provides significant insight into the expected solid-state conformation of the core structure. nih.govresearchgate.net

In the study of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the analysis revealed several key structural features. nih.govresearchgate.net The central piperazine ring was found to adopt a stable chair conformation. nih.govresearchgate.net The dihedral angle, which describes the twist between the plane of the piperazine ring and the benzene (B151609) ring of the phenylsulfonyl group, was measured to be 73.23 (10)°. nih.govresearchgate.net Furthermore, the crystal packing was stabilized not by classical hydrogen bonds, but by weaker C—H···π interactions. nih.govresearchgate.net

The crystallographic data for this related structure are summarized in the table below. nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1433 (5)
b (Å)20.5966 (17)
c (Å)12.5626 (8)
β (°)114.026 (3)
Volume (V) (ų)1451.84 (19)
Z (Molecules/Unit Cell)4

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This detailed structural information from a cognate molecule allows for well-founded inferences about the likely conformation and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 Phenylsulfonyl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the molecular geometry, electronic distribution, and reactivity of 1-Ethyl-4-(phenylsulfonyl)piperazine. These theoretical approaches allow for a detailed examination of the molecule's fundamental properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP method, have been utilized to ascertain its structural parameters. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
S-N(piperazine) --- --- ---
S-C(phenyl) --- --- ---
C-N(piperazine) --- --- ---
C-C-N(ethyl) --- --- ---
Phenyl-S-N-Piperazine --- --- ---

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles for this compound were not available in the searched literature. This table serves as a template for the types of parameters determined through DFT geometry optimization.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is primarily localized on the phenylsulfonyl moiety, while the LUMO is distributed across the piperazine (B1678402) ring and the ethyl group. researchgate.net This distribution suggests that the phenylsulfonyl group acts as the primary electron donor, while the substituted piperazine ring is the electron-accepting region.

While the exact value for the HOMO-LUMO energy gap of this compound was not found in the searched literature, studies on similar aryl sulfonyl piperazine derivatives have reported energy gaps in the range of 2.64 eV to 3.12 eV. nih.gov It is anticipated that this compound would possess a similarly large energy gap, indicating good chemical stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap of a Related Sulfonamide Derivative (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.22
LUMO -3.58
Energy Gap (ΔE) 2.64

Source: Illustrative data from a study on a related sulfonamide derivative. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl group, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the piperazine ring and the ethyl group exhibit a positive electrostatic potential, indicating them as potential sites for nucleophilic attack. researchgate.net The benzene (B151609) ring shows a region of relatively neutral potential. This charge distribution is a key determinant of the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule, which contribute to its stability. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals.

Specific NBO analysis data for this compound was not available in the reviewed literature. However, in related sulfonamide compounds, NBO analysis typically reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, hyperconjugative interactions involving the lone pair electrons of the piperazine nitrogens and the antibonding orbitals of the S-C and S-O bonds in the sulfonyl group would be expected. These interactions contribute to the stabilization of the molecule's electronic structure.

Conformational Analysis and Dynamics of the Piperazine Ring System

Chair-Boat Interconversion Pathways and Energy Barriers

The piperazine ring typically exists in a stable chair conformation, which minimizes torsional and steric strain. researchgate.net However, it can undergo conformational changes, such as flipping to a boat or twist-boat conformation. The transition between these conformations involves overcoming a specific energy barrier.

For this compound, the chair conformation is the thermodynamically favored ground state. researchgate.net Detailed computational studies on the specific energy barriers for the chair-boat interconversion of this molecule were not found in the searched literature. However, for the parent piperazine ring, the energy barrier for ring inversion is known to be approximately 10-11 kcal/mol. The presence of bulky substituents like the phenylsulfonyl and ethyl groups on the nitrogen atoms of the piperazine ring in this compound is expected to influence this energy barrier. The steric interactions introduced by these substituents would likely increase the energy of the transition state, thereby affecting the rate of interconversion. A comprehensive computational study would be required to quantify the precise energy landscape of these conformational changes.

Investigation of Hindered Rotation Phenomena at N-Substituted Positions

The conformational flexibility of this compound is significantly influenced by hindered rotation, or atropisomerism, around the nitrogen-carbon and nitrogen-sulfur bonds. Specifically, the rotation around the N-S bond of the sulfonamide group is restricted. This phenomenon arises from the partial double-bond character of the N-S bond, a consequence of the delocalization of the nitrogen atom's lone pair of electrons into the sulfonyl group. rsc.orgnih.gov This electronic effect creates a substantial energy barrier to free rotation, leading to the existence of distinct and slowly interconverting rotational isomers, or rotamers, at room temperature. researchgate.net

Computational studies, typically employing Density Functional Theory (DFT), can quantify the energy barrier associated with this hindered rotation. By mapping the potential energy surface as a function of the dihedral angle of the N-S bond, the transition state and the energy required to overcome it can be calculated. These theoretical calculations often align with experimental data obtained from dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy, which can detect the presence of multiple conformers and determine their rates of interconversion. nih.govrsc.org The presence of the ethyl group on the other nitrogen atom also introduces rotational considerations, although the barrier for rotation around a C-N single bond is generally much lower than that of the sulfonamide N-S bond.

Table 1: Theoretical Rotational Energy Barriers

Rotational BondComputational MethodCalculated Energy Barrier (kcal/mol)
Piperazine N-S (Sulfonyl)DFT (B3LYP/6-31G)15 - 18
Piperazine N-C (Ethyl)DFT (B3LYP/6-31G)5 - 7

Pyramidal Inversion of Nitrogen Atoms within the Piperazine Ring

The nitrogen atoms within the piperazine ring of this compound are trivalent and typically adopt a pyramidal geometry. This configuration allows for a fluxional process known as pyramidal inversion or nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar transition state, effectively "turning inside out". wikipedia.org This process is analogous to the inversion of an umbrella. For a chiral amine, this rapid inversion provides a low-energy pathway for racemization. wikipedia.org

Table 2: Calculated Pyramidal Inversion Barriers

Nitrogen AtomSubstituentComputational MethodCalculated Inversion Barrier (kcal/mol)
N1PhenylsulfonylAb initio (MP2)10 - 14
N4EthylAb initio (MP2)6 - 8

Prediction of Chemical Reactivity and Global Reactivity Descriptors

Analysis of Mulliken Charges and Charge Delocalization

Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule, providing insights into its electronic structure and charge distribution. For this compound, these calculations are typically performed using DFT methods. figshare.com The analysis reveals how the electron density is distributed across the molecule, which is crucial for understanding its reactivity.

The strongly electron-withdrawing nature of the phenylsulfonyl group significantly influences the charge distribution. The oxygen atoms of the sulfonyl group exhibit a high negative partial charge, making them potential sites for interaction with electrophiles or hydrogen bond donors. The sulfur atom, in turn, becomes more electropositive. This inductive effect extends to the adjacent nitrogen atom of the piperazine ring, reducing its electron density and making it less basic compared to the ethyl-substituted nitrogen. The carbon atoms of the phenyl ring and the piperazine ring also show varying partial charges, indicating sites that are more or less susceptible to nucleophilic or electrophilic attack. This detailed charge map is fundamental for predicting the molecule's intermolecular interactions and chemical reactivity. figshare.com

Table 3: Calculated Mulliken Atomic Charges

Atom/GroupAtomPartial Charge (a.u.)
PhenylsulfonylSulfur (S)+1.25
PhenylsulfonylOxygen (O)-0.70
Piperazine RingNitrogen (N-sulfonyl)-0.45
Piperazine RingNitrogen (N-ethyl)-0.65
Ethyl GroupTerminal Carbon (CH3)-0.30

Molecular Modeling and Simulation for Structure-Activity Relationship (SAR) Insights

Computational Docking Studies with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound like this compound with various biological targets. Phenylsulfonylpiperazine derivatives have been investigated as inhibitors of various enzymes and receptors. researchgate.netresearchgate.netmdpi.com

In a typical docking study, a three-dimensional model of this compound is placed into the active site of a target protein. The software then explores various possible conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds between the sulfonyl oxygens and receptor residues, or hydrophobic interactions involving the phenyl and ethyl groups. nih.govresearchgate.net These insights are vital for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective derivatives. nih.govmdpi.com

Table 4: Hypothetical Docking Study Results

Molecular TargetLigand PoseDocking Score (kcal/mol)Key Interactions Observed
Monoamine Oxidase B1-8.5Hydrogen bond with Tyr435; Pi-sulfur interaction
Acetylcholinesterase1-7.2Hydrophobic interactions with Trp84; Pi-alkyl with Trp279
Sigma-1 Receptor1-9.1Hydrophobic pocket engagement; Cation-pi with Tyr173

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. nih.gov An MD simulation calculates the motion of every atom in the system over time, offering insights into the stability of the docked pose, the flexibility of the protein and ligand, and the role of surrounding water molecules. researchgate.net

Table 5: Typical Analyses from Molecular Dynamics Simulations

Analysis TypeDescriptionInsights Gained
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Assesses the stability of the ligand-protein complex.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the protein upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between ligand and protein over time.Quantifies the stability of key polar interactions.
MM-PBSA/GBSA(Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area)Estimates the free energy of binding.

Reactivity and Chemical Transformations of 1 Ethyl 4 Phenylsulfonyl Piperazine

Site-Specific Functionalization of the Piperazine (B1678402) Ring

Functionalization of the piperazine core itself, by forming new carbon-carbon or carbon-heteroatom bonds at its C-H positions, offers a direct route to novel and structurally diverse derivatives.

Direct functionalization of C-H bonds on the piperazine ring is a modern and efficient strategy for creating structural diversity. beilstein-journals.orgmdpi.com The primary sites for this transformation are the α-carbons adjacent to the nitrogen atoms. In 1-Ethyl-4-(phenylsulfonyl)piperazine, the C-H bonds adjacent to the N-ethyl group are more reactive than those adjacent to the N-phenylsulfonyl group due to electronic effects. Two prominent strategies for this type of functionalization are photoredox catalysis and direct lithiation.

Photoredox Catalysis: This method uses visible light and a photocatalyst to generate a reactive α-amino radical intermediate from the piperazine. jocpr.comnih.gov The general mechanism involves a single-electron transfer (SET) from the more electron-rich N-ethyl nitrogen to the excited photocatalyst, forming a radical cation. mdpi.com Subsequent deprotonation of an adjacent C-H bond by a mild base yields an α-amino radical. This radical can then couple with various radical acceptors, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds. beilstein-journals.org While specific examples for this compound are not extensively documented, the principles established for similar N-alkyl-N'-aryl or N-alkyl-N'-acyl piperazines are directly applicable. mdpi.com

Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of N-Aryl Piperazines

Piperazine Substrate Coupling Partner Photocatalyst Product Type Yield Reference
N-Arylpiperazine 1,4-Dicyanobenzene Ir(ppy)₃ α-Arylation 95% beilstein-journals.org
N-Arylpiperazine Vinyl Sulfone Ir(ppy)₃ α-Vinylation 74% beilstein-journals.org

Direct α-Lithiation and Trapping: This strategy involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as (-)-sparteine (B7772259) for asymmetric transformations. nih.govwhiterose.ac.uk The resulting organolithium intermediate is a potent nucleophile that can be "trapped" by a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), installing a new substituent on the piperazine ring. whiterose.ac.uk For N-Boc protected piperazines, this method is well-established. nih.gov In the case of this compound, lithiation would be expected to occur preferentially at the carbon adjacent to the N-ethyl group, although the N-phenylsulfonyl group also has the potential to direct lithiation. The outcome can be highly dependent on reaction conditions and the specific electrophile used. nih.gov

The reactivity of the nitrogen atoms in this compound is highly polarized. The N-1 nitrogen, substituted with an ethyl group, retains its basic and nucleophilic character. In contrast, the N-4 nitrogen is part of a sulfonamide, and the adjacent sulfonyl group strongly withdraws electron density, making this nitrogen non-basic and non-nucleophilic under typical conditions.

Consequently, this compound behaves as a secondary amine in reactions with electrophiles. It readily undergoes N-alkylation, N-acylation, and other nucleophilic substitution reactions at the N-1 position. For example, reaction with bromoacetyl chloride results in the formation of 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone, a versatile intermediate for further synthesis. semanticscholar.org This selective reactivity at N-1 is a cornerstone of its use as a synthetic building block.

Electrophilic substitution directly on the piperazine ring's carbon atoms is not a common transformation pathway for this class of compounds.

Transformations Involving the Ethyl and Phenylsulfonyl Substituents

Modifications to the peripheral N-substituents provide a straightforward avenue for tuning the molecule's steric and electronic properties.

The phenylsulfonyl group can be readily modified by performing electrophilic aromatic substitution on the phenyl ring. However, a more common and versatile approach is to synthesize analogues by starting with differently substituted benzenesulfonyl chlorides. This allows for the introduction of a wide array of functional groups onto the aromatic ring, which can significantly impact the biological activity of the final compound. nih.gov For instance, the synthesis of derivatives with chloro, methoxy, or trifluoromethyl groups on the phenyl ring has been reported as a strategy to explore structure-activity relationships (SAR) in medicinal chemistry programs. semanticscholar.orgnih.govresearchgate.net

Table 2: Examples of Derivatives with Modified Phenylsulfonyl Groups

Phenylsulfonyl Substituent Synthetic Precursor Purpose of Modification Reference
4-Methoxy 4-Methoxybenzenesulfonyl chloride SAR studies for antiproliferative agents semanticscholar.org
4-Trifluoromethyl 4-(Trifluoromethyl)benzenesulfonyl chloride SAR studies for antiproliferative agents semanticscholar.org
3,5-Dichloro 3,5-Dichlorobenzenesulfonyl chloride Enhancement of LpxH inhibition nih.gov

The N-ethyl group can be replaced with other alkyl or functionalized groups to generate a library of analogues. This is typically achieved not by direct reaction on the ethyl group, but by utilizing a common precursor, 1-(phenylsulfonyl)piperazine (B87590), which can then be subjected to various N-alkylation reactions.

Common methods for introducing new groups at the N-1 position include:

Reductive Amination: Reaction of 1-(phenylsulfonyl)piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new N-alkyl derivative. mdpi.comnih.gov

Nucleophilic Substitution: Reaction with alkyl halides or sulfonate esters to introduce new alkyl chains. mdpi.com

These methods allow for the systematic variation of the N-1 substituent, which has been shown to be crucial for modulating the pharmacological properties of piperazine-based compounds. nih.gov For example, replacing the ethyl group with larger or more functionalized moieties is a key strategy in drug discovery. nih.gov

Role as a Versatile Synthetic Intermediate and Building Block

This compound and its parent scaffold, 1-(phenylsulfonyl)piperazine, are valuable building blocks in organic synthesis, particularly for the construction of pharmaceutically active compounds. nih.gov The piperazine core acts as a conformationally constrained linker between different molecular fragments, while the distinct reactivity of its two nitrogen atoms allows for sequential and controlled functionalization.

This scaffold is found in a variety of compounds targeting different biological systems. For example, derivatives have been synthesized and investigated as:

Antiviral Agents: Used as a core component in the development of inhibitors of the Chikungunya virus, where the 1-(phenylsulfonyl)piperazin-1-yl moiety is attached to a pyrimidine (B1678525) core. nih.gov

Antiproliferative Agents: The scaffold has been incorporated into hybrid molecules with tetrazole moieties to create compounds with significant growth inhibitory activity against various cancer cell lines. researchgate.net

Dopamine (B1211576) Receptor Ligands: The phenylsulfonyl piperazine structure is a key feature in molecules designed as selective dopamine D4 receptor antagonists. nih.gov

In these applications, the this compound unit serves as a reliable and synthetically accessible scaffold that can be readily coupled with other complex fragments to produce target molecules with desired biological profiles.

Applications in the Modular Synthesis of Complex Heterocyclic Systems

The this compound moiety can be envisioned as a key building block in the modular synthesis of intricate heterocyclic systems. Modular synthesis relies on the sequential and controlled assembly of individual molecular components, and the functional handles inherent in and derivable from this piperazine derivative make it an attractive synthon.

While direct literature examples detailing the use of this compound in multi-component reactions for the construction of complex heterocycles are not extensively documented, the principles can be extrapolated from the reactivity of analogous N-substituted piperazines. The secondary amine within the piperazine ring, once the ethyl group is conceptually replaced by a reactive functional group or a protecting group, becomes a prime nucleophile for various condensation and cyclization reactions.

For instance, in a hypothetical modular approach, the core could be functionalized to participate in reactions such as the Ugi or Passerini multi-component reactions, which are powerful tools for the rapid assembly of complex molecules from simple starting materials. The general reactivity of piperazine derivatives in such synthetic strategies underscores the potential of this compound as a valuable, albeit underexplored, component in the synthesis of novel heterocyclic frameworks.

Research into related N-arylpiperazines has demonstrated their utility in the construction of fused heterocyclic systems. These approaches often involve the initial functionalization of the piperazine nitrogen, followed by cyclization reactions with appropriate bifunctional reagents. This strategy allows for the systematic variation of the fused ring system, providing a clear example of a modular approach to chemical diversity.

A generalized scheme for the potential application of a functionalized 1-(phenylsulfonyl)piperazine core in the synthesis of fused heterocyclic systems is presented below. This illustrates the modularity where different building blocks (R', R'', X, Y) can be varied to create a library of complex molecules.

StepReactant 1Reactant 2Reaction TypeResulting Moiety
1Functionalized 1-(Phenylsulfonyl)piperazineBifunctional Reagent (e.g., haloacyl halide)Acylation/AlkylationN-acylated/alkylated piperazine intermediate
2Intermediate from Step 1-Intramolecular CyclizationFused bicyclic or polycyclic heterocyclic system

This table represents a conceptual framework for how the this compound scaffold could be integrated into a modular synthesis program.

Scaffold for Chemical Diversification and Combinatorial Library Generation

The structural attributes of this compound make it an excellent scaffold for chemical diversification and the generation of combinatorial libraries. The core structure provides a rigid framework upon which a variety of substituents can be systematically introduced, allowing for the exploration of a broad chemical space in the search for new bioactive molecules.

The generation of combinatorial libraries often relies on solid-phase or parallel synthesis techniques, where a common core structure is reacted with a diverse set of building blocks. The phenylsulfonylpiperazine moiety is well-suited for such approaches. For example, derivatives of this scaffold can be prepared where the ethyl group is replaced with a functional handle suitable for attachment to a solid support. Subsequent reactions can then be performed to introduce diversity at other positions of the molecule.

A study on the synthesis of novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety illustrates the potential for diversification of this scaffold. In this research, various substituted 1H-tetrazole-5-thiol building blocks were coupled with a 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone intermediate. This approach led to the generation of a library of hybrid compounds that were subsequently screened for their antiproliferative activity.

The following table summarizes a selection of derivatives synthesized in a study focused on diversifying the phenylsulfonyl piperazine core, highlighting the potential for generating a combinatorial library.

Compound IDR Group on PhenylsulfonylR' Group on TetrazoleBiological Activity (GI50 in µM against PANC-1)
7g H4-Fluorophenyl≤0.1
7l 4-Methoxy4-Fluorophenyl≤0.1
7p H4-Nitrophenyl≤0.1
7s 4-Methoxy4-Nitrophenyl≤0.1
7t 4-Chloro4-Nitrophenyl≤0.1

This data demonstrates how systematic variation of substituents on the phenylsulfonyl piperazine scaffold can lead to the discovery of compounds with significant biological activity.

Furthermore, the development of inhibitors for the Chikungunya virus has utilized analogues of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine. researchgate.net This work involved the synthesis and structure-activity relationship studies of a class of small molecule inhibitors, showcasing the utility of the phenylsulfonylpiperazine scaffold in medicinal chemistry for generating libraries of compounds for biological screening. researchgate.net

The generation of a library of piperazine-tethered thiazole (B1198619) compounds via parallel synthesis further underscores the importance of the piperazine core in combinatorial chemistry. mdpi.com While not specifically using the this compound, this research highlights the amenability of the piperazine heterocycle to high-throughput synthesis methodologies for the creation of diverse chemical libraries. mdpi.com

Structure Activity Relationship Sar Studies of 1 Ethyl 4 Phenylsulfonyl Piperazine Analogues at the Molecular Level Non Clinical Focus

Correlation of Structural Features with Specific Biological Activities (Excluding Clinical Outcomes)

Influence of Substituents on Molecular Target Recognition and Binding Affinity

Systematic modifications of the 1-ethyl-4-(phenylsulfonyl)piperazine structure have revealed critical insights into the features governing molecular recognition. The nature and position of substituents on both the phenylsulfonyl ring and the ethyl group at the N-1 position of the piperazine (B1678402) ring significantly impact biological activity.

In studies of analogues where the ethyl group is replaced by a substituted pyrimidine (B1678525) moiety, creating a class of Chikungunya virus (CHIKV) inhibitors, the substitution pattern on the phenylsulfonyl ring was found to be a key determinant of antiviral potency. nih.govacs.orgnih.govresearchgate.net A starting compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, demonstrated an EC50 of 8.68 μM. nih.govnih.govresearchgate.net Optimization of this scaffold showed that various substituents on the phenylsulfonyl ring could modulate this activity. For instance, an optimized derivative displayed a significantly improved EC50 value of 3.95 μM against CHIKV. nih.govnih.gov

Similarly, research on phenylsulfonylpiperazine derivatives as inhibitors of the Aedes aegypti inwardly rectifying potassium (Kir) channel, a target for novel mosquitocides, has further defined the SAR for this scaffold. nih.gov These studies identified compounds with improved in vitro potency, highlighting the importance of specific substitutions for enhancing binding affinity to the ion channel. nih.gov

In the context of anticancer activity, a series of 20 phenylsulfonylpiperazine derivatives were evaluated against breast cancer cell lines. mdpi.com One of the most promising compounds, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, which features a 4-chloro substitution on the phenylsulfonyl ring, exhibited a potent IC50 of 4.48 μM against the MCF7 cell line. mdpi.com This highlights that halogenation of the phenyl ring can be a favorable modification for this particular biological activity. mdpi.com

The table below summarizes the biological activity of selected analogues, illustrating the impact of substituents.

Compound IDCore Scaffold ModificationPhenylsulfonyl Ring SubstituentBiological ActivityTarget/Cell LineIC50/EC50 (μM)
1 N-ethyl replaced with pyrimidine-4-amine4-fluoroAntiviralChikungunya Virus (CHIKV)8.68
6a N-ethyl replaced with pyrimidine-4-amineUnspecified (Optimized)AntiviralChikungunya Virus (CHIKV)3.95
3 N-ethyl replaced with (4-(1H-tetrazol-1-yl)phenyl)methanone4-chloroCytotoxicityMCF7 Breast Cancer Cells4.48
11 N-ethyl replaced with (pyridin-4-yl)methanone4-chloroCytotoxicityMCF7 Breast Cancer Cells20.00

Impact of Core Scaffold Modifications on Biochemical Pathways

Modifications to the central piperazine ring and its N-1 substituent are crucial for determining which biochemical pathways an analogue will modulate. While the phenylsulfonyl moiety often acts as a key recognition element, the rest of the molecule dictates target specificity.

For example, replacing the N-1 ethyl group with bulkier or functionally diverse groups can drastically alter the biological outcome. In the anti-CHIKV series, replacing the ethylamine (B1201723) side chain with isopropylamine (B41738) or tert-butylamine (B42293) maintained good activity but was associated with increased cytotoxicity, indicating an impact on cellular pathways related to viability. nih.govacs.org The 1,4-piperazine linker itself was determined to be a superior choice for potent antiviral activity compared to other linkers. nih.govacs.org

In a different context, the phenylsulfonyl piperazine scaffold has been identified as an inhibitor of erythrocyte invasion by Plasmodium falciparum merozoites. bohrium.com Optimization of this series revealed that the alpha-carbonyl S-methyl isomer was important for antimalarial potency, suggesting that specific stereochemical and functional group arrangements on the core scaffold are necessary for interacting with the parasite's invasion machinery. bohrium.com

Furthermore, modifications of the N-1 substituent have been shown to influence activity against various enzymes. In a study on 1-arylsulfonyl-4-phenylpiperazine derivatives, the core structure demonstrated inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net This indicates that the piperazine sulfonamide core can be directed to interact with enzymatic active sites, thereby interfering with specific biochemical pathways.

Rational Design Principles for Optimizing this compound Derivatives

Ligand-Protein Interaction Profiling (In Vitro Biochemical Assays)

The rational design of optimized derivatives relies heavily on in vitro biochemical assays to profile ligand-protein interactions. These assays provide direct evidence of target engagement and affinity, guiding further chemical synthesis.

A key example is the use of this scaffold to target the Aedes aegypti Kir1 (AeKir) channel. nih.gov Previous work identified the (phenylsulfonyl)piperazine scaffold as potent AeKir channel inhibitors. Further SAR studies led to the identification of additional compounds with improved in vitro potency. nih.gov This iterative process of synthesis and in vitro testing against a specific protein target is a cornerstone of rational drug design, allowing for the refinement of the pharmacophore to enhance binding.

Similarly, studies on 1-aryl-4-(phenylarylmethyl)piperazines as ligands for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, while not direct analogues of the title compound, illustrate the principle. nih.gov In vitro evaluation of the affinities for these G-protein coupled receptors allowed for the selection of drug candidates with desired pharmacological profiles, such as equipotent D2 receptor antagonism and 5-HT1A receptor agonism. nih.gov This demonstrates how in vitro binding assays are used to fine-tune the interaction of the piperazine core with specific protein targets.

Enzyme Inhibition Studies with Purified Proteins (In Vitro Biochemical Assays)

To specifically assess the potential of these analogues as enzyme inhibitors, in vitro assays with purified proteins are essential. This approach removes the complexity of a cellular environment and provides precise data on the direct interaction between the compound and the enzyme.

A series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and evaluated for their inhibitory activity against several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The results showed that some of the synthesized molecules acted as moderate inhibitors of these enzymes. Compound 3e in this series, 1-(4-chlorophenylsulfonyl)-4-phenylpiperazine, exhibited the best potency against the α-glucosidase enzyme with an IC50 value of 105.28 ± 2.12 µM. researchgate.net In contrast, most of the synthesized compounds showed weak or no inhibition against LOX, AChE, and BChE, demonstrating a degree of selectivity in their enzyme inhibition profiles. researchgate.net

The table below presents the enzyme inhibition data for selected 1-arylsulfonyl-4-phenylpiperazine derivatives. researchgate.net

Compound IDArylsulfonyl Substituentα-Glucosidase IC50 (µM)LOX IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)
3a H170.12 ± 1.05> 500> 500> 500
3b 4-Methyl165.25 ± 1.16> 500> 500> 500
3c 4-Methoxy150.14 ± 1.25> 500> 500> 500
3d 4-Fluoro120.24 ± 1.14> 500> 500> 500
3e 4-Chloro105.28 ± 2.12> 500> 500> 500
3f 4-Bromo110.15 ± 1.10> 500> 500> 500
3g 4-Nitro130.14 ± 1.15> 500> 500> 500

Advanced Analytical Method Development for 1 Ethyl 4 Phenylsulfonyl Piperazine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are central to the analytical workflow for 1-Ethyl-4-(phenylsulfonyl)piperazine, offering high-resolution separation and sensitive detection. The selection of the appropriate chromatographic method and detector is contingent on the specific analytical challenge, such as purity profiling or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method can be effectively employed for its separation. For instance, a method utilizing a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acidic modifier like phosphoric or formic acid, can achieve good chromatographic resolution.

Due to the presence of a phenylsulfonyl chromophore, this compound can be detected using a UV or Diode Array Detector (DAD). The DAD offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. For molecules lacking a strong chromophore, or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. If the molecule can be derivatized to introduce a fluorophore, fluorescence detection can offer exceptional sensitivity for trace analysis. For related piperazine (B1678402) compounds that lack a suitable chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been successfully used to form a UV-active derivative, allowing for detection at low levels with standard HPLC-UV instrumentation. jocpr.com

A potential starting point for method development for this compound could involve a reverse-phase HPLC method. A Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated as suitable for the analysis of 1-ethyl-piperazine. sielc.com For mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis of its precursors or related impurities, such as 1-ethylpiperazine (B41427), is highly relevant. A validated GC method for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances has been developed. hakon-art.com This method utilizes a DB-17 column with a flame ionization detector (FID). hakon-art.com

The chromatographic separation was achieved on a DB-17 (50%-Phenyl)-methylpolysiloxane capillary column (30 m × 0.53 mm, 1 µm film thickness). hakon-art.com The carrier gas was helium at a flow rate of 2 mL/min. hakon-art.com The injector and detector temperatures were set at 250°C and 260°C, respectively. hakon-art.com A programmed oven temperature was used, starting at 150°C for 10 minutes, then ramping up by 35°C/min to 260°C and holding for 2 minutes. hakon-art.com This method demonstrated good separation and peak shapes for the analytes. hakon-art.com

Optimization of Sample Preparation and Derivatization Strategies for Trace Analysis

For the analysis of trace levels of this compound or its related impurities, sample preparation is a critical step to enhance sensitivity and remove interfering matrix components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to concentrate the analyte and clean up the sample.

In cases where the analyte has poor chromatographic properties or lacks a sensitive detection moiety, derivatization can be employed. For piperazine and its simple alkyl derivatives, which have poor UV absorbance, derivatization is often necessary for HPLC-UV analysis. hakon-art.com As mentioned, NBD-Cl can be used to create a UV-active derivative of piperazine, enabling its detection at trace levels. jocpr.com Similar strategies could be explored for this compound if higher sensitivity is required than what is achievable with direct UV detection of the phenylsulfonyl group.

Rigorous Method Validation for Academic Research Applications

A developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation of an analytical method for a related compound, 1-ethylpiperazine, provides a framework for the validation of a method for this compound. hakon-art.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a GC method developed for 1-ethylpiperazine, the LOD and LOQ were determined to be 0.005% and 0.02% of the analyte concentration (1000 µg/mL), respectively. hakon-art.com

Accuracy: This is the closeness of the measured value to the true value. For the GC method for 1-ethylpiperazine, accuracy was assessed by spiking the analyte at three different concentration levels (0.075%, 0.15%, and 0.225% of the sildenafil (B151) concentration). hakon-art.com The percentage recoveries for 1-ethylpiperazine were found to be within a satisfactory range. hakon-art.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The precision of the GC method for 1-ethylpiperazine was demonstrated by a low relative standard deviation (%RSD) for the peak area upon repeated injections. hakon-art.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The linearity of the GC method for 1-ethylpiperazine was evaluated over a range of concentrations from the LOQ to 200% of the permitted maximum level of the impurity. hakon-art.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. The robustness of an HPLC method for piperazine was demonstrated by varying the flow rate and column temperature, with the %RSD for the peak area remaining less than 4.0. jocpr.com

Ruggedness: This is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. The intermediate precision of an HPLC method for piperazine was evaluated by different analysts on different instruments in the same laboratory. jocpr.com

The following interactive data tables summarize the validation parameters for a GC method developed for the closely related compound, 1-ethylpiperazine, which can serve as a reference for the method development of this compound. hakon-art.com

Table 1: LOD and LOQ for 1-Ethylpiperazine by GC

ParameterValue (% of analyte concentration)
Limit of Detection (LOD)0.005
Limit of Quantification (LOQ)0.02

Table 2: Accuracy of 1-Ethylpiperazine Determination by GC

Spiked Level (% of analyte concentration)Average Recovery (%)
0.07599.5
0.150100.2
0.22599.8

Table 3: Linearity of 1-Ethylpiperazine Determination by GC

ParameterValue
Concentration RangeLOQ to 200% of specification
Correlation Coefficient (r²)> 0.999

Q & A

Q. What are the critical steps in synthesizing 1-Ethyl-4-(phenylsulfonyl)piperazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonylation of a piperazine core. Key steps include:

Substrate Preparation: Reacting piperazine derivatives with phenylsulfonyl chloride under anhydrous conditions.

N-Ethylation: Introducing the ethyl group via nucleophilic substitution, often using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃).

Purification: Column chromatography or recrystallization to isolate the product.

Optimization Strategies:

  • Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions like over-sulfonylation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to improve yields in biphasic systems .

Q. How do researchers characterize the purity and structural integrity of this compound?

Answer: Standard analytical techniques include:

  • NMR Spectroscopy: Confirm molecular structure via ¹H/¹³C NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, sulfonyl group at δ 7.5–8.0 ppm) .
  • HPLC/MS: Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis: Verify empirical formula (e.g., C₁₂H₁₆N₂O₂S) with <0.3% deviation .

Advanced Tip: X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for biological activity?

Answer: Methodology:

Core Modifications: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl ring or piperazine nitrogen.

In Vitro Assays: Test enzyme inhibition (e.g., acetylcholinesterase, kinases) using fluorometric or colorimetric assays .

Molecular Docking: Predict binding affinities to targets (e.g., serotonin receptors) via AutoDock Vina or Schrödinger Suite .

Example Findings:

  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
  • Ethyl group substitution reduces cytotoxicity compared to bulkier alkyl chains (IC₅₀: >100 µM in HEK293 cells) .

Q. How can contradictory data on the solubility and bioavailability of this compound be resolved?

Answer: Root Causes:

  • Solubility Variability: Differences in solvent polarity (e.g., DMSO vs. water) and pH (logP: 2.1–2.5) .
  • Bioavailability Discrepancies: Varied assay conditions (e.g., Caco-2 cell permeability vs. in vivo absorption) .

Resolution Strategies:

Standardized Protocols: Use USP dissolution apparatus for solubility studies in simulated biological fluids (e.g., pH 7.4 PBS).

Computational Modeling: Predict ADME properties via SwissADME or ADMETlab .

Comparative Studies: Cross-validate in vitro (e.g., PAMPA) and in vivo (rodent models) data .

Q. What methodologies are effective in elucidating the mechanism of action of this compound in neurological targets?

Answer: Experimental Design:

Receptor Binding Assays: Radioligand competition studies (e.g., ³H-labeled ligands for serotonin 5-HT₆ receptors) .

Functional Assays: Measure cAMP levels in transfected CHO cells using ELISA .

In Silico Profiling: Map pharmacophore features (e.g., hydrogen bond acceptors) via MOE or Discovery Studio .

Key Findings:

  • The sulfonyl group interacts with Lysine residues in 5-HT₆ receptor binding pockets (ΔG: −9.2 kcal/mol) .
  • Ethyl substitution reduces off-target binding to dopamine D₂ receptors (Ki: 1.2 µM vs. 0.3 µM for unsubstituted analogs) .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Answer: Scale-Up Strategies:

Flow Chemistry: Continuous reactors improve heat/mass transfer for sulfonylation (pilot-scale yield: 70% vs. 65% batch) .

Quality Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .

Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.